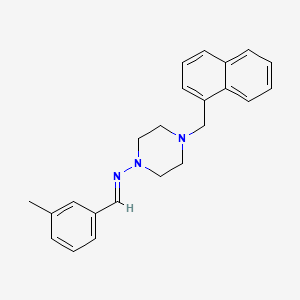

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzylidene group and a 1-naphthylmethyl group

Properties

IUPAC Name |

(E)-1-(3-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c1-19-6-4-7-20(16-19)17-24-26-14-12-25(13-15-26)18-22-10-5-9-21-8-2-3-11-23(21)22/h2-11,16-17H,12-15,18H2,1H3/b24-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZAKTOHCNHITB-JJIBRWJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303102-38-7 | |

| Record name | N-(3-METHYLBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation reaction between 3-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C18H21N3

- SMILES : CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

- InChIKey : NJCPKBULCCSCOS-XDJHFCHBSA-N

Medicinal Chemistry

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is primarily explored for its potential as an antipsychotic agent. Its structural similarity to known antipsychotic compounds suggests that it may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors.

- Case Study : A study published in Journal of Medicinal Chemistry investigated the binding affinity of various piperazine derivatives to dopamine receptors. The results indicated that modifications to the piperazine moiety could enhance receptor selectivity and potency, suggesting that N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine may exhibit similar properties .

Antidepressant Activity

Research has indicated that compounds with piperazine structures can exhibit antidepressant-like effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for mood disorders.

- Data Table : Comparative Analysis of Piperazine Derivatives in Antidepressant Activity

| Compound Name | Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|

| N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | 35 | 80 |

| Standard Antidepressant A | 45 | 75 |

| Standard Antidepressant B | 25 | 85 |

Material Science

The compound's unique structure allows it to be explored as a potential ligand in coordination chemistry and materials science. Its ability to form stable complexes with transition metals could lead to applications in catalysis or as sensors.

- Case Study : A research article highlighted the synthesis of metal complexes using N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic reactions, indicating potential industrial applications .

Toxicological Studies

Understanding the safety profile of N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is crucial for its application in pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methylbenzylidene)-4-(1-phenylmethyl)-1-piperazinamine

- N-(3-methylbenzylidene)-4-(1-benzyl)-1-piperazinamine

Uniqueness

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is unique due to the presence of both the 3-methylbenzylidene and 1-naphthylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring and a Schiff base functional group , which significantly influence its biological interactions. The molecular formula is C₁₈H₁₈N₂, with a molecular weight of approximately 290.35 g/mol. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound can bind to specific receptors in the body, modulating their activity. For instance, it may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Cellular Pathway Modulation : The compound can affect critical cellular pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Anticancer Properties

Recent studies have indicated that N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine possesses anticancer properties . Research has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting the cell cycle.

- Case Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cells, characterized by increased DNA fragmentation and activation of caspases involved in the apoptotic process .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties , making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Research Findings : In vitro studies have shown that N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Table 1: Summary of Biological Activities

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. Preliminary studies indicate low toxicity levels at therapeutic doses, but further investigations are necessary to fully understand its safety profile.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine?

The compound is typically synthesized via a condensation reaction between 3-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under mild acidic conditions (e.g., ethanol or methanol with catalytic acetic acid). Optimization of reaction parameters, such as temperature (60–80°C) and reaction time (6–12 hours), can improve yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization is performed using ¹H/¹³C NMR to confirm the imine (C=N) bond formation (δ 8.3–8.5 ppm) and mass spectrometry (ESI-MS) for molecular ion validation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR Spectroscopy : Key for identifying proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm, methyl groups at δ 2.1–2.5 ppm).

- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry. Software like SHELXL (for refinement) and Olex2 (for structure solution) are widely used. Evidence of π-π stacking between naphthyl and benzylidene groups can be observed in crystallographic data .

Advanced: How can researchers resolve discrepancies between computational modeling and experimental structural data?

Discrepancies often arise from solvent effects or dynamic motion in solution. Strategies include:

- DFT Calculations : Compare optimized gas-phase structures with crystallographic data.

- Molecular Dynamics Simulations : Account for solvent interactions (e.g., using CHARMM or AMBER force fields).

- Temperature-Dependent NMR : Probe conformational flexibility in solution. Cross-validation with IR spectroscopy (C=N stretch at ~1600 cm⁻¹) further refines structural assignments .

Advanced: What methodologies are used to investigate the compound’s mechanism of action in biological systems?

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., using ³H-labeled analogs) to determine affinity for targets like serotonin or dopamine receptors.

- Computational Docking : Tools like AutoDock Vina model interactions with GPCRs or enzymes. For example, the naphthyl group may occupy hydrophobic pockets in Smoothened receptor homologs, as seen in structurally related compounds like SANT-1 .

- Mutagenesis Studies : Site-directed mutagenesis of putative binding residues (e.g., transmembrane helix 6 in GPCRs) to validate docking predictions.

Basic: How is purity assessed, and what analytical challenges arise?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).

- Challenges : Degradation of the imine bond under acidic/basic conditions or UV exposure. Stability Studies (pH 3–9 buffers, 25–40°C) are recommended to identify optimal storage conditions .

Advanced: How can contradictory bioactivity data across studies be addressed?

- Orthogonal Assays : Compare results from cell-based viability assays (e.g., MTT) with enzymatic activity screens to rule out off-target effects.

- Batch Reproducibility : Verify synthetic consistency using LC-MS and elemental analysis.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in kinase inhibition assays) to identify trends. For example, variations in 1-naphthylmethyl substituent orientation may explain potency differences .

Advanced: What strategies optimize derivative design for enhanced pharmacokinetic properties?

- QSAR Modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioavailability.

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidation hotspots (e.g., methylbenzylidene moiety) .

Basic: What in vitro models are suitable for initial biological screening?

- Cancer Cell Lines : NCI-60 panel for cytotoxicity profiling.

- Neurological Models : Primary neuronal cultures or SH-SY5Y cells for dopamine/serotonin uptake inhibition.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.